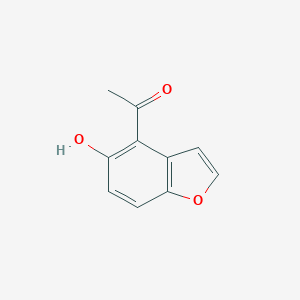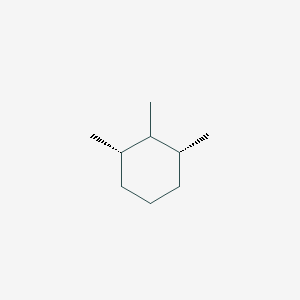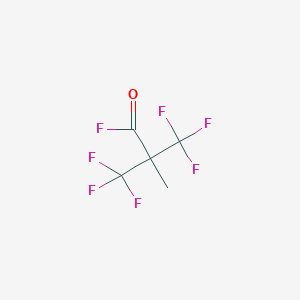
S-trityl éthanethioate
Vue d'ensemble
Description
Triphenylmethanethiol acetate is an organic compound characterized by the presence of a trityl group attached to an ethanethioate moiety. The molecular structure of Triphenylmethanethiol acetate consists of 21 carbon atoms, 18 hydrogen atoms, and one sulfur atom. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical processes.
Applications De Recherche Scientifique
Triphenylmethanethiol acetate has several scientific research applications, including:
Chemistry: Used as a protecting group for thiols and amines in organic synthesis.
Biology: Employed in the synthesis of cysteine-containing peptides for biological studies.
Medicine: Investigated for its potential use in drug development and as a reagent in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenylmethanethiol acetate typically involves the protection of cysteine-containing peptides. A rapid and efficient method for the synthesis of selectively S-trityl or S-monomethoxytrityl protected cysteine-containing peptides has been established . This method involves fine-tuning the carbocation scavenger in the final acidolytic release of the peptide from the solid support in the classic solid-phase peptide synthesis (SPPS).
Industrial Production Methods
Industrial production methods for Triphenylmethanethiol acetate are not extensively documented. the general approach involves the use of trityl chloride and ethanethiol under controlled conditions to achieve the desired product. The reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the trityl ether bond.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylmethanethiol acetate undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized to form trityl cations, which are useful in various organic synthesis reactions.
Reduction: The trityl group can be reduced under specific conditions to yield trityl radicals.
Substitution: The trityl group can be substituted with other functional groups, making it a versatile reagent in organic synthesis.
Common Reagents and Conditions
Common reagents used in the reactions involving Triphenylmethanethiol acetate include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Bases: Such as triethylamine and sodium hydroxide.
Major Products Formed
The major products formed from the reactions of Triphenylmethanethiol acetate depend on the specific reaction conditions. For example, oxidation of the trityl group can yield trityl cations, while reduction can produce trityl radicals .
Mécanisme D'action
The mechanism of action of Triphenylmethanethiol acetate involves the formation of stable trityl cations or radicals under specific conditions. These reactive intermediates can participate in various chemical reactions, including oxidation, reduction, and substitution . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylmethyl chloride: Used as a protecting group for alcohols and amines in organic synthesis.
Triphenylmethyl bromide: Similar to triphenylmethyl chloride but with different reactivity due to the presence of bromine.
Triphenylmethyl ether: Used as a protecting group for alcohols in organic synthesis.
Uniqueness
Triphenylmethanethiol acetate is unique due to its stability and versatility as a protecting group for thiols and amines. Its ability to form stable trityl cations and radicals makes it a valuable reagent in various chemical processes .
Propriétés
IUPAC Name |
S-trityl ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18OS/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGBTNQSFAFZSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938192 | |
| Record name | S-(Triphenylmethyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1727-15-7 | |
| Record name | Ethanethioic acid, S-(triphenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1727-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC66470 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-(Triphenylmethyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















